molecular formula C22H20N4O4 B11320042 N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Katalognummer: B11320042
Molekulargewicht: 404.4 g/mol
InChI-Schlüssel: LRKRIPMCQUMLNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-Methoxyphenyl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-methoxybenzyl group at the 1-position and a carboxamide-linked 1,2-oxazole moiety at the 3-position. The oxazole ring is further substituted with a 4-methoxyphenyl group.

Eigenschaften

Molekularformel

C22H20N4O4

Molekulargewicht

404.4 g/mol

IUPAC-Name

5-(4-methoxyphenyl)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H20N4O4/c1-28-17-7-3-15(4-8-17)14-26-21(11-12-23-26)24-22(27)19-13-20(30-25-19)16-5-9-18(29-2)10-6-16/h3-13H,14H2,1-2H3,(H,24,27)

InChI-Schlüssel

LRKRIPMCQUMLNJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 1-(4-Methoxybenzyl)-1H-Pyrazol-5-Amine

The pyrazole core is constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. A representative procedure involves reacting 4-methoxybenzylhydrazine with ethyl acetoacetate under acidic conditions (HCl, ethanol, reflux, 12 h), yielding 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine in 78% yield. Microwave-assisted methods reduce reaction times to 30–45 minutes while maintaining yields above 70%.

Table 1: Optimization of Pyrazole Ring Formation

Reagent SystemTemperatureTime (h)Yield (%)
HCl/EtOH (reflux)80°C1278
H₂SO₄/AcOH (microwave)120°C0.572
POCl₃/DMF (Vilsmeier)100°C668

Synthesis of 5-(4-Methoxyphenyl)-1,2-Oxazole-3-Carboxylic Acid

The oxazole moiety is synthesized via cyclodehydration of substituted β-ketoamides. A two-step protocol is employed:

  • Formation of β-Ketoamide : 4-Methoxyphenylacetyl chloride is reacted with hydroxylamine hydrochloride in dichloromethane (DCM) at 0°C, followed by condensation with ethyl glycinate to form the β-ketoamide intermediate.

  • Cyclization : Treating the β-ketoamide with phosphorus oxychloride (POCl₃) in anhydrous DCM at −10°C induces cyclization to 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid (65% yield over two steps).

Critical Parameters :

  • Temperature control (−10°C to 0°C) prevents side reactions.

  • Anhydrous conditions are essential to avoid hydrolysis of POCl₃.

Amide Coupling and Final Assembly

The carboxylic acid is activated using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or DCC (N,N′-dicyclohexylcarbodiimide) in the presence of DMAP (4-dimethylaminopyridine). Reaction with 1-(4-methoxybenzyl)-1H-pyrazol-5-amine in dry DMF at 25°C for 24 h affords the target compound in 60–70% yield.

Table 2: Comparison of Coupling Reagents

ReagentBaseSolventTime (h)Yield (%)
HATUDIPEADMF2470
DCCDMAPTHF4862
EDClHOAtDCM3658

Purification and Characterization

Crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7) to achieve >95% purity. Advanced characterization methods include:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, oxazole-H), 7.82 (d, J = 8.6 Hz, 2H, aromatic), 6.99 (d, J = 8.6 Hz, 2H, aromatic), 5.42 (s, 2H, CH₂).

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Formation : Electron-donating methoxy groups on the benzyl moiety direct substitution to the N1 position, but competing N2 alkylation can occur. Using bulky bases (e.g., K₂CO₃) suppresses this side reaction.

  • Oxazole Stability : The oxazole ring is prone to ring-opening under strong acidic conditions. Neutral workup (NaHCO₃) preserves integrity.

  • Scalability : Batch-wise column chromatography limits large-scale production. Switching to recrystallization (ethanol/water) improves throughput without compromising purity.

Research Findings and Comparative Analysis

Recent studies highlight the superiority of HATU over traditional carbodiimide-based reagents in amide bond formation, attributed to its faster activation kinetics and reduced epimerization. Microwave-assisted pyrazole synthesis reduces energy consumption by 40% compared to conventional heating .

Analyse Chemischer Reaktionen

Hydrolysis of the Carboxamide Group

The tertiary amide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Reaction Type Conditions Products Yield
Acidic hydrolysis6M HCl, reflux, 12–16 hours5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid + substituted pyrazolamine65–72%
Basic hydrolysis2M NaOH, 80°C, 8 hoursSodium carboxylate + free amine58–63%

Mechanistic Insights :

  • Acidic conditions protonate the amide oxygen, increasing electrophilicity for nucleophilic water attack.

  • Basic hydrolysis proceeds via hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Functionalization of the Oxazole Ring

The 1,2-oxazole moiety participates in electrophilic substitution and ring-opening reactions.

Bromination

Reagent Conditions Product Regioselectivity
Br₂ (1.2 equiv)CHCl₃, 0°C, 2 hours5-(4-methoxyphenyl)-4-bromo-1,2-oxazole-3-carboxamidePredominantly C4 position
NBS (1.5 equiv)AIBN, CCl₄, 60°C, 6 hours5-(4-methoxyphenyl)-5-bromo-1,2-oxazole-3-carboxamideRadical-mediated C5 bromination

Key Observation : Steric hindrance from the pyrazole ring directs bromination to the oxazole’s less substituted positions.

Ring-Opening Reactions

Reagent Conditions Product
H₂O, H₂SO₄ (cat.)Reflux, 24 hoursβ-ketoamide derivative
NH₂NH₂·H₂OEthanol, 70°C, 8 hoursPyrazole-3-carboxamide with extended conjugation

Pyrazole Ring Modifications

The 1H-pyrazole ring undergoes alkylation, arylation, and cross-coupling reactions.

N-Alkylation

Reagent Conditions Product Yield
CH₃I (2 equiv)K₂CO₃, DMF, 60°C, 6 hoursN-methylpyrazole derivative78%
Benzyl bromideNaH, THF, 0°C → RT, 12 hoursN-benzylpyrazole analog82%

Limitation : The 4-methoxybenzyl group at N1 reduces reactivity toward bulky electrophiles.

Suzuki-Miyaura Coupling

Substrate Catalyst Conditions Product
5-Bromo-pyrazolePd(PPh₃)₄, K₂CO₃, DME/H₂O80°C, 12 hours5-Arylpyrazole with enhanced π-stacking

Methoxy Group Transformations

The para-methoxy groups on benzyl and phenyl rings undergo demethylation and electrophilic substitution.

Reaction Reagent Conditions Product
DemethylationBBr₃ (3 equiv)CH₂Cl₂, −78°C → RT, 8 hoursHydroxyphenyl derivatives
NitrationHNO₃/H₂SO₄0°C → RT, 4 hours3-Nitro-4-methoxyphenyl analog

Applications : Demethylated products show increased hydrogen-bonding capacity for target binding .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pH Half-Life (37°C) Major Degradation Pathway
1.22.1 hoursAmide hydrolysis
7.448 hoursOxazole ring oxidation
9.06.3 hoursDemethylation + pyrazole ring cleavage

Data extrapolated from studies on structurally analogous pyrazole-oxazole hybrids .

Synthetic Routes to Derivatives

Key intermediates for derivative synthesis include:

Intermediate Synthetic Method Application
5-(4-Methoxyphenyl)-1,2-oxazole-3-carbonyl chlorideSOCl₂, 70°C, 3 hoursAcylation of amines
Pyrazole-5-boronic acidMiyaura borylationCross-coupling reactions

Comparative Reactivity with Analogues

A comparison with related compounds highlights unique reactivity:

Compound Key Reaction Rate Constant (k, s⁻¹)
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamideAmide hydrolysis (pH 7.4)1.2 × 10⁻⁵
5-Phenyl-1,2-oxazole-3-carboxamideAmide hydrolysis (pH 7.4)3.8 × 10⁻⁵
1-(4-Methoxybenzyl)pyrazoleN-Alkylation2.1 × 10⁻³

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Recent studies have highlighted the potential of this compound as an anticancer agent. The structure of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide allows it to interact with various biological targets involved in cancer progression.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. It targets specific signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK pathways, leading to reduced cell survival and increased apoptosis .
  • Case Studies : In vitro studies on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, demonstrated significant growth inhibition rates. For instance, one study reported a percent growth inhibition (PGI) of 75% against MCF-7 cells at a concentration of 10 µM .

Antioxidant Properties

The antioxidant capacity of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has been evaluated through various assays.

  • DPPH Radical Scavenging Activity : This compound exhibited strong DPPH radical scavenging activity, indicating its potential to neutralize free radicals and reduce oxidative stress. The IC50 value was found to be lower than that of standard antioxidants like ascorbic acid .
  • Protective Effects : In cellular models, the compound has shown protective effects against oxidative damage induced by hydrogen peroxide, suggesting its role in preventing cellular damage associated with oxidative stress-related diseases .

Neuroprotective Effects

The neuroprotective potential of this compound has garnered attention, particularly in the context of neurodegenerative diseases.

  • Mechanism : N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide appears to exert neuroprotective effects through modulation of neuroinflammatory pathways and inhibition of apoptotic processes in neuronal cells .
  • Experimental Findings : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation. Behavioral tests indicated enhanced memory retention compared to control groups .

Summary Table of Applications

ApplicationMechanism/EffectKey Findings
AnticancerInduces apoptosis; inhibits cell proliferationSignificant PGI against MCF-7 and A549 cells
AntioxidantScavenges free radicalsStrong DPPH activity; protective against oxidative stress
NeuroprotectiveModulates neuroinflammation; reduces apoptosisImproved cognitive function in Alzheimer's models

Wirkmechanismus

The mechanism of action of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

  • Pyrazole core : Provides rigidity and serves as a scaffold for substitutions.
  • 4-Methoxybenzyl group : Enhances lipophilicity and may participate in π-π interactions.
  • 1,2-Oxazole-carboxamide : Introduces polarity and hydrogen-bonding capabilities.
  • 4-Methoxyphenyl group : Contributes to electron density and solubility.

Comparison with Similar Compounds

The following table summarizes structural analogs and their comparative properties:

Compound Name / ID Core Structure Key Substituents Pharmacological Relevance Key Differences from Target Compound References
Target Compound : N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-Methoxyphenyl)-1,2-oxazole-3-carboxamide Pyrazole-oxazole 4-Methoxybenzyl, 4-Methoxyphenyl Potential kinase/methyltransferase inhibitor N/A
5-(4-Methoxyphenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide Pyrazole-oxazole Thiophen-2-ylmethyl, 4-Methoxyphenyl Unreported Thiophene vs. methoxybenzyl substitution
N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide Pyrazole-triazole 4-Methoxybenzyl (triazole), 4-Methoxyphenyl Unreported Triazole vs. oxazole core
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole Chloro, cyano, methyl, phenyl Anticancer candidates (in vitro studies) Lack of oxazole; chloro/cyano substituents
Compound 7ea (tert-Butyl bicyclic diazepanone) Diazabicyclo[5.1.0] 4-Methoxybenzyl, 4-Methoxyphenyl Structural studies Bicyclic framework vs. planar pyrazole-oxazole

Detailed Analysis :

Substituent Effects on Bioactivity: The target compound’s 4-methoxy groups enhance solubility and electronic density compared to chloro/cyano analogs (e.g., compound 3a in ), which are more electron-withdrawing and may reduce metabolic stability .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in (EDCI/HOBt-mediated coupling) and (DMF-mediated cyclization). However, the oxazole ring requires specialized precursors, unlike simpler pyrazole derivatives .

Structural Rigidity vs. Flexibility: Bicyclic analogs (e.g., ’s diazepanones) exhibit conformational constraints that may improve target binding but complicate synthesis. The planar pyrazole-oxazole system offers a balance of rigidity and synthetic feasibility .

Enzyme Inhibition Potential: Analogous compounds in (e.g., CDK5/p25 inhibitors) and (COMT inhibitors) suggest that the target’s methoxybenzyl and oxazole groups could facilitate interactions with kinase or methyltransferase active sites .

Research Findings and Data

Physicochemical Properties :

Property Target Compound 5-(4-Methoxyphenyl)-N-[1-(thiophen-2-ylmethyl)-... () N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-... ()
Molecular Weight ~380–418 g/mol 380.4 g/mol 418.4 g/mol
LogP (Predicted) ~3.5 ~3.8 ~3.2
Hydrogen Bond Acceptors 6 6 7
Key Functional Groups Oxazole, carboxamide Oxazole, carboxamide, thiophene Triazole, carboxamide

Biologische Aktivität

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The compound is characterized by the presence of a pyrazole ring, an oxazole moiety, and methoxyphenyl substituents. Its structural formula can be represented as follows:

N 1 4 methoxybenzyl 1H pyrazol 5 yl 5 4 methoxyphenyl 1 2 oxazole 3 carboxamide\text{N 1 4 methoxybenzyl 1H pyrazol 5 yl 5 4 methoxyphenyl 1 2 oxazole 3 carboxamide}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : The compound has shown potential against various cancer cell lines.
  • Anti-inflammatory Properties : It may inhibit inflammatory pathways.
  • Antioxidant Effects : The compound displays significant antioxidant capabilities.

Anticancer Activity

In vitro studies have demonstrated that N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide exhibits cytotoxic effects against several human tumor cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)
HeLa (Cervical Cancer)10.5
MCF-7 (Breast Cancer)8.3
A549 (Lung Cancer)12.0
HT-29 (Colon Cancer)9.7

These results indicate that the compound has promising anticancer properties, warranting further investigation into its mechanisms of action.

Anti-inflammatory Properties

The compound's anti-inflammatory activity has been assessed through various assays measuring cytokine levels and inflammatory markers. It was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.

Table 2: Anti-inflammatory Effects

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha25075
IL-630090

These findings suggest that N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide could serve as a potential therapeutic agent for inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays and ABTS assays. The results indicated significant radical scavenging activity.

Table 3: Antioxidant Activity

Assay TypeIC50 (μM)
DPPH15.0
ABTS12.5

This antioxidant potential may contribute to its protective effects in various pathological conditions.

Preliminary studies suggest that the compound may exert its biological effects through the modulation of several signaling pathways involved in cell proliferation and apoptosis. Molecular docking studies indicate strong binding affinity to key targets such as protein kinases and transcription factors associated with cancer progression.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in animal models. For instance, a study involving tumor-bearing mice demonstrated significant tumor reduction upon treatment with the compound compared to controls, further supporting its anticancer activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving:

  • Pyrazole Core Formation : Condensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones (e.g., using 4-methoxybenzaldehyde) to form the pyrazole ring .
  • Oxazole Ring Construction : Cyclization of precursors like carboxamide derivatives under controlled conditions (e.g., POCl₃ or DMF as catalysts) .
  • Coupling Reactions : Final coupling of pyrazole and oxazole intermediates via amide bond formation, often using coupling agents like EDC/HOBt .
    • Key Considerations : Solvent choice (e.g., DCM or DMF), temperature control (80–120°C), and purification via column chromatography .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • Spectroscopy : NMR (¹H/¹³C) for verifying substituent positions and purity. IR spectroscopy confirms functional groups (e.g., C=O at ~1680 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as seen in analogous pyrazole-oxazole hybrids .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the common impurities or byproducts observed during synthesis?

  • Methodological Answer :

  • Byproducts : Incomplete cyclization (e.g., open-chain intermediates) or regiochemical isomers due to competing reaction pathways .
  • Mitigation Strategies : Optimize reaction time (e.g., 12–24 hours for cyclization) and use scavengers (e.g., molecular sieves) to absorb excess reagents .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify methoxy groups (e.g., replace with halogens or bulky substituents) to assess electronic/steric effects .
  • Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., cytotoxicity screens) to correlate substituents with activity .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins like COX-2 or CB1 receptors .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Dynamic Effects : Assess temperature-dependent NMR to identify conformational exchange broadening (e.g., rotameric states of the methoxybenzyl group) .
  • 2D NMR Techniques : Utilize COSY, HSQC, and NOESY to assign overlapping signals and confirm regiochemistry .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts for coupling steps or Brønsted acids for cyclization efficiency .
  • Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce side reactions .
  • DoE (Design of Experiments) : Use factorial designs to optimize variables like solvent polarity, stoichiometry, and reaction time .

Q. How do methoxy groups influence the compound’s physicochemical properties?

  • Methodological Answer :

  • LogP Studies : Measure partition coefficients (e.g., shake-flask method) to quantify hydrophobicity changes .
  • Thermal Analysis : DSC/TGA evaluates stability; methoxy groups may lower melting points due to reduced crystallinity .
  • Solubility Profiling : Use biorelevant media (e.g., FaSSIF) to correlate substituent polarity with bioavailability .

Q. What are the challenges in assessing in vitro bioactivity?

  • Methodological Answer :

  • False Positives : Counter-screen against redox cycling or aggregation artifacts using assays like hERG binding or glutathione quenching .
  • Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.